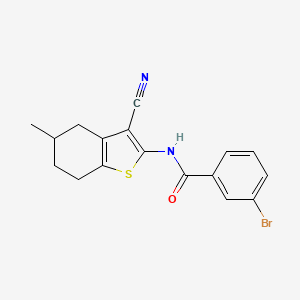

3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

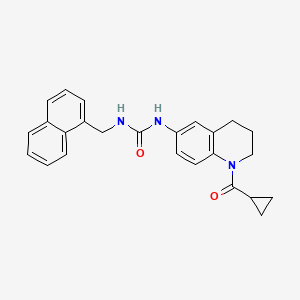

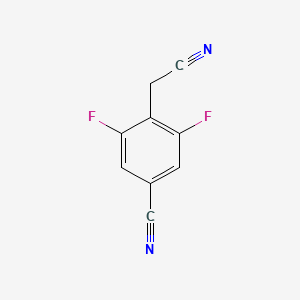

The compound “3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a cyano group (-CN), a benzothiophene ring, and an amide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzothiophene ring, a sulfur-containing heterocycle, would likely contribute significantly to the compound’s overall shape and electronic structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom could be replaced in a substitution reaction, the cyano group could be hydrolyzed to form a carboxylic acid, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The cyano and amide groups could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Modifications

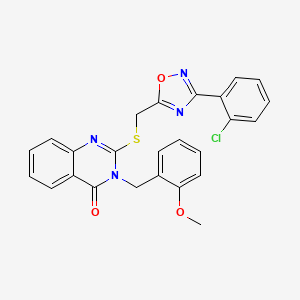

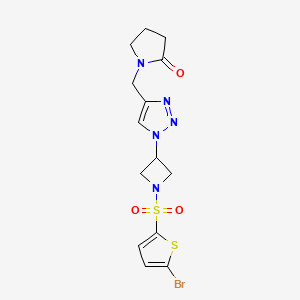

- The compound has been involved in studies exploring the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes. This method demonstrates the utility of N-(4,5-dihydrooxazol-2-yl)benzamide as an efficient ligand for catalyzing the cyclization of 1-acyl-3-(2-bromophenyl)thioureas under mild conditions, producing a variety of N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008).

- A practical synthesis method for an orally active CCR5 antagonist illustrates the compound's relevance in drug development. This process includes esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, showcasing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).

Biological Activities and Applications

- Research on thiophene-3-carboxamide derivatives, including structures similar to the compound , indicates antibacterial and antifungal activities. These compounds' molecular conformations, characterized by intramolecular hydrogen bonding, lock the molecular conformation, reducing conformational flexibility and enhancing biological activity (Vasu et al., 2005).

- Another study focused on the synthesis and antineoplastic (anti-cancer) and antimonoamineoxidase properties of new benzo[H]quinazoline derivatives, showing the broader potential of compounds within this chemical space for therapeutic applications (Markosyan et al., 2010).

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties, but could potentially include toxicity, flammability, and reactivity hazards .

Zukünftige Richtungen

The study and application of “3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” could potentially be a fruitful area of research, given the compound’s complex structure and the presence of several functional groups. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Eigenschaften

IUPAC Name |

3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEACBCZNPAZSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2798589.png)

![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)

![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798594.png)

![N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2798597.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)